molecular formula C21H23N3O4 B4070887 1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4070887
M. Wt: 381.4 g/mol
InChI Key: KCYVIIZQLHSSLN-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylanilino group, an oxoethoxy group, and a pyrrolidine carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethylanilino Intermediate: The synthesis begins with the preparation of the ethylanilino intermediate. This is achieved by reacting 4-ethylaniline with an appropriate acylating agent under controlled conditions to form the ethylanilino derivative.

    Introduction of the Oxoethoxy Group: The next step involves the introduction of the oxoethoxy group. This is typically achieved by reacting the ethylanilino intermediate with an oxoethoxy-containing reagent, such as ethyl oxalyl chloride, under basic conditions.

    Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring. This is accomplished by reacting the intermediate with a suitable pyrrolidine precursor, such as pyrrolidine-3-carboxylic acid, under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in halogenated or nucleophile-substituted products.

Scientific Research Applications

1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-2-14-3-5-16(6-4-14)23-19(25)13-28-18-9-7-17(8-10-18)24-12-15(21(22)27)11-20(24)26/h3-10,15H,2,11-13H2,1H3,(H2,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYVIIZQLHSSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
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1-[4-[2-(4-Ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide
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